molecular formula C8H11NO2 B13210121 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile

5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile

Cat. No.: B13210121
M. Wt: 153.18 g/mol
InChI Key: JWSJUUPLWLWSLT-UHFFFAOYSA-N
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Description

5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile is a spirocyclic compound featuring a bicyclo[2.3]hexane core with an ethoxy group at position 5 and a nitrile group at position 2. This compound is of interest in medicinal chemistry and materials science due to its constrained geometry and functional versatility.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile

InChI

InChI=1S/C8H11NO2/c1-2-10-6-3-8(4-6)7(5-9)11-8/h6-7H,2-4H2,1H3

InChI Key

JWSJUUPLWLWSLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC2(C1)C(O2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of ethyl 2-bromoacetate with 1,3-dioxolane in the presence of a base such as sodium hydride. The resulting intermediate is then treated with sodium cyanide to introduce the nitrile group, followed by cyclization to form the spirocyclic structure. The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives with increased functionality.

    Reduction: Amines with potential biological activity.

    Substitution: Various substituted spirocyclic compounds with diverse applications.

Scientific Research Applications

5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The spirocyclic structure provides rigidity, which can enhance selectivity and potency in biological systems.

Comparison with Similar Compounds

5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile

  • Structural Differences : Replaces the ethoxy group at position 5 with two methyl groups.
  • Impact on Properties :
    • Lipophilicity : The dimethyl groups increase hydrophobicity compared to ethoxy, which has moderate polarity.
    • Steric Effects : Bulkier substituents may hinder reactions at the spiro junction.
  • Synthesis: Not detailed in the evidence, but analogous spiro compounds often utilize DIBAL reduction and cyanide addition (e.g., as in ).

Data Table :

Property 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile 5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile
Molecular Formula C₉H₁₃NO₂ (inferred) C₈H₁₁NO (from )
Key Functional Groups Ethoxy, nitrile Dimethyl, nitrile
Potential Reactivity Ether cleavage, nitrile hydrolysis Methyl group stability, nitrile reactivity

5-Ethoxyspiro[2.3]hexane-1-carboxylic Acid

  • Structural Differences : Replaces the nitrile with a carboxylic acid at position 1.
  • Impact on Properties :
    • Acidity/Reactivity : The carboxylic acid introduces acidity (pKa ~4-5), enabling salt formation, unlike the inert nitrile.
    • Applications : Carboxylic acid derivatives are common in drug design (e.g., prodrugs), whereas nitriles are used as bioisosteres.

Data Table :

Property 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile 5-Ethoxyspiro[2.3]hexane-1-carboxylic Acid
Molecular Formula C₉H₁₃NO₂ C₉H₁₄O₃ (from )
Functional Group Reactivity Nitrile (cyanation reactions) Carboxylic acid (esterification, amidation)
Bioavailability Higher membrane permeability (lipophilic) Lower permeability (ionizable at pH 7.4)

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile

  • Structural Differences : Replaces the oxygen atom in the spiro ring with nitrogen (azabicyclo system) and adds dimethyl groups.
  • Impact on Properties :
    • Basicity : The nitrogen atom introduces basicity (pKa ~8-10), altering solubility in acidic environments.
    • Stereoselectivity : Produced via enzymatic desymmetrization with >99% enantiomeric excess using MAO-N mutants ().
  • Applications : Key intermediate in Boceprevir synthesis, highlighting pharmaceutical relevance.

Data Table :

Property 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
Molecular Formula C₉H₁₃NO₂ C₈H₁₂N₂ (from )
Synthetic Method Not detailed in evidence Chemoenzymatic process (MAO-N 401 variant)
Melting Point Not reported Not reported, but salts (e.g., HCl) improve crystallinity

3-Benzyl-5-fluoro-3-azabicyclo[3.1.0]hexane-2-carbonitrile

  • Structural Differences : Fluorine at position 5 and benzyl group on nitrogen.
  • Impact on Properties: Electron Effects: Fluorine’s electronegativity directs reactivity (e.g., SNAr).

Data Table :

Property 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile 3-Benzyl-5-fluoro-3-azabicyclo[3.1.0]hexane-2-carbonitrile
Key Substituents Ethoxy (electron-donating) Fluoro (electron-withdrawing), benzyl (bulky)
Synthetic Yield Not reported 58% yield for analogous carbonitriles ()

Key Research Findings and Trends

Spiro vs. Azabicyclo Systems :

  • Spiro compounds (e.g., 5-ethoxy derivative) exhibit greater conformational rigidity, whereas azabicyclo systems () offer tunable basicity.
  • Spiro nitriles are less explored in catalysis but show promise in asymmetric synthesis.

Functional Group Influence :

  • Ethoxy groups enhance solubility in organic solvents compared to methyl or fluorine.
  • Nitriles serve as stable intermediates for further functionalization (e.g., hydrolysis to amides or acids).

Pharmaceutical Relevance :

  • Azabicyclo carbonitriles are established in antiviral agents (e.g., Boceprevir), while spiro derivatives may target CNS disorders due to blood-brain barrier penetration.

Biological Activity

5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile is C8H13NC_8H_{13}N with a molecular weight of approximately 153.18 g/mol. The compound features a unique spirocyclic structure, which is characterized by a carbon atom shared between two rings, contributing to its distinctive chemical properties.

Synthesis Methods

The synthesis of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves several steps, including:

  • Formation of the Spirocyclic Framework : Utilizing appropriate reagents to create the spiro structure.
  • Introduction of Functional Groups : Ethoxy and carbonitrile groups are introduced through nucleophilic substitution reactions.

The exact synthetic pathways may vary based on desired yields and purity levels.

Biological Activity

Research into the biological activity of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile suggests it may possess various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against various microbial strains.
  • Anticancer Properties : Investigations have shown that the compound may inhibit cancer cell proliferation in vitro.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial activity of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile against several bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited significant inhibition zones, indicating its potential as an antimicrobial agent.
  • Anticancer Activity :
    • In vitro tests were conducted on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results demonstrated that 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer drug candidate.

Comparative Analysis with Similar Compounds

The biological activity of 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile can be compared with other compounds in the oxaspiro series:

Compound NameMolecular FormulaMolecular Weight
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrileC₈H₉N123.15 g/mol
5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrileC₈H₁₃N153.18 g/mol
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrileC₉H₁₃N135.17 g/mol

This table illustrates how the structural variations influence the molecular weight and potentially their biological activities.

The mechanism of action for 5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with biological macromolecules such as proteins and nucleic acids:

  • Protein Interaction : The compound may bind to specific protein targets involved in cell signaling pathways, leading to modulation of cellular functions.

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